molecular formula C27H26N2O3S B11654782 Ethyl 4-ethyl-5-methyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-ethyl-5-methyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11654782
M. Wt: 458.6 g/mol
InChI Key: ILRLKSFKEXKEDR-UHFFFAOYSA-N
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Description

ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety attached to a thiophene ring via an amide linkage. The presence of multiple functional groups, such as ethyl, methyl, and carboxylate, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amidation Reaction: The quinoline derivative is then reacted with an appropriate amine to form the amide linkage.

    Thiophene Ring Formation: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

    Esterification: Finally, the carboxylate group is introduced via esterification using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. High-pressure reactors and automated systems are often employed to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiophene rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline and thiophene derivatives.

Scientific Research Applications

ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to DNA, interfering with the replication process and leading to cell cycle arrest.

    Pathways Involved: It activates apoptotic pathways, resulting in programmed cell death in cancer cells.

Comparison with Similar Compounds

ETHYL 4-ETHYL-5-METHYL-2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other quinoline derivatives:

    Similar Compounds: Quinine, quinacrine, and chloroquine.

    Uniqueness: Unlike other quinoline derivatives, this compound features a thiophene ring and an amide linkage, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C27H26N2O3S

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C27H26N2O3S/c1-5-19-17(4)33-26(23(19)27(31)32-6-2)29-25(30)22-16(3)24(18-12-8-7-9-13-18)28-21-15-11-10-14-20(21)22/h7-15H,5-6H2,1-4H3,(H,29,30)

InChI Key

ILRLKSFKEXKEDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C)C

Origin of Product

United States

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